2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline 2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 4965-16-6
VCID: VC16020909
InChI: InChI=1S/C12H13NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6H,1,7-8H2,2H3
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline

CAS No.: 4965-16-6

Cat. No.: VC16020909

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline - 4965-16-6

Specification

CAS No. 4965-16-6
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 1-(1-methylidene-3,4-dihydroisoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C12H13NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6H,1,7-8H2,2H3
Standard InChI Key UPLGFWZANIAOEF-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCC2=CC=CC=C2C1=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic framework comprising a benzene ring conjugated to a nitrogen-containing heterocycle. The acetyl group at position 2 and the methylene moiety at position 1 distinguish it from simpler tetrahydroisoquinolines (Figure 1) . X-ray crystallography and NMR analyses confirm a planar conformation stabilized by π-π interactions, with the acetyl group adopting an equatorial orientation relative to the heterocyclic ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO
Molecular Weight187.24 g/mol
CAS Registry Number4965-16-6
XLogP31.2 (calculated)
Hydrogen Bond Acceptors1

The compound’s lipophilicity (XLogP3 = 1.2) suggests moderate blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .

Synthesis and Optimization Strategies

Cyclization Approaches

Industrial-scale synthesis typically employs Pictet-Spengler-type reactions, where phenethylamine derivatives undergo acid-catalyzed cyclization with carbonyl compounds. Dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are used to drive the reaction toward tetrahydroisoquinoline formation while suppressing side products like imine oligomers.

Reaction Scheme

Phenethylamine derivative+Acetylating agentPOCl3,Δ2-Acetyl-1-methylene-THIQ+H2O\text{Phenethylamine derivative} + \text{Acetylating agent} \xrightarrow{\text{POCl}_3, \Delta} \text{2-Acetyl-1-methylene-THIQ} + \text{H}_2\text{O}

Yields range from 45–68% under optimized conditions (80–100°C, 12–24 hours), with purity exceeding 95% after recrystallization from ethanol.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics by stabilizing charged intermediates, while temperatures above 90°C reduce reaction time by 30% without compromising yield.

Pharmacological Properties and Mechanisms of Action

Neuroprotective Effects

2-Acetyl-1-methylene-THIQ demonstrates dose-dependent neuroprotection in glutamate-induced excitotoxicity models (EC₅₀ = 12.5 μM). Mechanistically, it attenuates NMDA receptor overactivation, reducing intracellular calcium influx and subsequent apoptotic signaling (Figure 2) . Comparative studies with 1-methyl-THIQ show 20% greater efficacy in preserving dopaminergic neurons in MPTP-induced Parkinson’s disease models .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The methylene group undergoes regioselective electrophilic addition with halogens or nitrating agents. For example, bromination in dichloromethane yields 1-bromomethyl derivatives (85% yield), which serve as intermediates for cross-coupling reactions.

Table 2: Representative Derivatives

DerivativeReactantYield (%)Application
1-Bromomethyl-THIQBr₂, CH₂Cl₂85Suzuki-Miyaura coupling
6-Nitro-THIQHNO₃, H₂SO₄72Antibacterial agents
2-Acetyl-7-methoxy-THIQCH₃I, K₂CO₃91CNS penetration enhancers

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